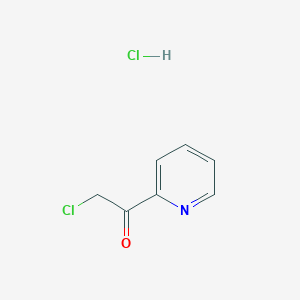
N,N-dibencil-4-(2,4-dioxo-1H-quinazolin-3-il)butanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Aplicaciones Científicas De Investigación
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives, which are studied for their potential biological activities.
Biology: It is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA replication and repair.
Medicine: The compound is explored for its potential therapeutic applications, including anticancer, antiviral, and antibacterial activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Métodos De Preparación
The synthesis of N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Attachment of the Butanamide Chain: The quinazolinone intermediate is then reacted with a suitable butanoyl chloride derivative to introduce the butanamide chain.
N,N-Dibenzylation: The final step involves the N,N-dibenzylation of the butanamide derivative using benzyl chloride in the presence of a base such as sodium hydride.
Industrial production methods for this compound would likely involve optimization of these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced with other substituents using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core is known to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparación Con Compuestos Similares
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide can be compared with other quinazolinone derivatives, such as:
4-(2,4-Dioxo-1H-quinazolin-3-yl)butanamide: Lacks the N,N-dibenzyl groups, which may affect its biological activity and solubility.
N-Benzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide: Contains only one benzyl group, which may result in different binding affinities and biological effects.
N,N-Dibenzyl-2,4-dioxo-1H-quinazolin-3-yl)butanamide: Similar structure but with variations in the position of functional groups, leading to different chemical and biological properties.
The uniqueness of N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.
Propiedades
IUPAC Name |
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-24(16-9-17-29-25(31)22-14-7-8-15-23(22)27-26(29)32)28(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-8,10-15H,9,16-19H2,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCKQWKBBXJZSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2383064.png)


![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2383068.png)

![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B2383073.png)
![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2383075.png)


![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2383079.png)

